(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
CAS No.:
Cat. No.: VC15873413
Molecular Formula: C6H11ClO3
Molecular Weight: 166.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClO3 |
|---|---|
| Molecular Weight | 166.60 g/mol |
| IUPAC Name | (4R,6S)-6-(chloromethyl)oxane-2,4-diol |
| Standard InChI | InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1 |
| Standard InChI Key | FKGBHDMAIUNVOB-XSYQQOMZSA-N |
| Isomeric SMILES | C1[C@H](CC(O[C@@H]1CCl)O)O |
| Canonical SMILES | C1C(CC(OC1CCl)O)O |
Introduction
Structural and Stereochemical Features
Core Molecular Architecture
The compound belongs to the tetrahydropyran (oxane) family, characterized by a six-membered oxygen-containing ring with two hydroxyl groups and one chloromethyl substituent. The IUPAC name (4R,6S)-6-(chloromethyl)oxane-2,4-diol precisely defines its stereochemistry:
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4R configuration: The hydroxyl group at position 4 adopts the R orientation.
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6S configuration: The chloromethyl group at position 6 exhibits S stereochemistry .
The SMILES notation C1[C@H](CC(O[C@@H]1CCl)O)O encodes this stereochemical arrangement, confirming the chair conformation typical of tetrahydropyrans .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 714963-27-6 | |
| Molecular Formula | C₆H₁₁ClO₃ | |
| Molecular Weight | 166.60 g/mol | |
| IUPAC Name | (4R,6S)-6-(chloromethyl)oxane-2,4-diol |
Synthesis and Manufacturing
Key Synthetic Pathways
The compound serves as a precursor in multi-step syntheses, particularly for statin side chains. Patent EP1620423B1 details a high-yield route involving:
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Oxidation: Conversion of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol to (4R,6S)-6-(chloromethyl)-4-hydroxyoxan-2-one (CAS 391218-14-7) via selective oxidation of the 2-hydroxyl group .
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Cyanation: Reaction with potassium cyanide substitutes the chlorine atom with a nitrile group, yielding (4R,6S)-6-(cyanomethyl)-4-hydroxyoxan-2-one, a direct intermediate for statin synthesis .
This process achieves stereochemical retention through carefully controlled reaction conditions, avoiding racemization at the 4R and 6S centers .
Industrial-Scale Considerations
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Solvent Systems: Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) facilitate the oxidation step .
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Temperature Control: Reactions typically proceed at 0–25°C to prevent thermal degradation .
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Yield Optimization: Patent data report >85% yield for the cyanation step when using excess KCN in dimethylformamide (DMF) .
Physicochemical Properties
Stability and Reactivity
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Hydroxyl Group Reactivity: The 2- and 4-hydroxyl groups participate in hydrogen bonding, influencing solubility in polar solvents like water and methanol .
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Chloromethyl Substituent: The C-Cl bond (bond energy ~339 kJ/mol) renders this group susceptible to nucleophilic substitution, a key feature exploited in downstream derivatization .
Pharmaceutical Applications
Role in Statin Synthesis
The compound is a pivotal intermediate in manufacturing rosuvastatin, a leading HMG-CoA reductase inhibitor. Its transformation into the nitrile derivative enables subsequent steps to form the statin’s pharmacophoric side chain .
Table 2: Key Derivatives and Applications
| Derivative | CAS Number | Application |
|---|---|---|
| (4R,6S)-6-(Cyanomethyl)-4-hydroxyoxan-2-one | 391218-14-7 | Rosuvastatin side chain precursor |
| Rosuvastatin Impurity 222 | 391218-14-7 | Quality control standard |
Regulatory Considerations
As a process intermediate, (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol falls under ICH Q11 guidelines for pharmaceutical development, requiring strict control of stereochemical purity (>99.5% enantiomeric excess) .
Analytical Characterization Methods
Chromatographic Techniques
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HPLC: Reverse-phase C18 columns with UV detection at 210 nm effectively separate stereoisomers .
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Chiral GC: Cyclodextrin-based columns resolve enantiomeric impurities to <0.1% .
Mass Spectrometry
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